molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]phthalazine CAS No. 234-80-0

s-Triazolo[3,4-a]phthalazine

Numéro de catalogue: B013923
Numéro CAS: 234-80-0
Poids moléculaire: 170.17 g/mol
Clé InChI: JVJPJKLSGUJUJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

s-Triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by a fused ring system consisting of a triazole ring and a phthalazine ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C9_9H6_6N4_4
Molecular Weight: 170.17 g/mol
CAS Number: 234-80-0

The compound features a triazole fused to a phthalazine ring, conferring unique chemical properties that are exploited in various applications.

Medicinal Applications

  • Anticancer Activity
    • Recent studies have synthesized novel derivatives of s-triazolo[3,4-a]phthalazine that exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of cancer cells in vitro, suggesting potential as therapeutic agents against various malignancies .
  • Antimicrobial Properties
    • Research indicates that this compound and its derivatives possess antimicrobial activity. They have been tested against several bacterial strains, demonstrating effectiveness that warrants further exploration for potential use in treating infections .
  • Metabolic Studies
    • The compound is identified as a major metabolic product of hydralazine, a medication used for hypertension. Understanding its metabolic pathways can provide insights into its pharmacological effects and safety profile .

Biological Activities

  • Ligand Properties
    • This compound has been investigated for its ability to act as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with various metals, enhancing reaction efficiencies in organic synthesis .
  • Binding Affinity
    • Compounds related to this compound have been characterized as high-affinity ligands for benzodiazepine receptors. This interaction suggests potential applications in neuropharmacology, particularly in developing anxiolytic agents .

Material Science Applications

  • Synthesis of Advanced Materials
    • The compound serves as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural features enable the formation of materials with tailored properties for specific applications .
  • Chemiluminescent Materials
    • Derivatives of this compound have been explored for use in chemiluminescent applications. Their ability to emit light upon chemical reaction makes them suitable for use in various sensors and diagnostic tools .

Activité Biologique

s-Triazolo[3,4-a]phthalazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a bicyclic compound featuring a triazole ring fused to a phthalazine moiety. The general structure can be represented as follows:

C9H6N4\text{C}_9\text{H}_6\text{N}_4

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds. Variations in synthetic routes have led to the development of numerous derivatives with enhanced biological properties.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives, particularly as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2).

  • Case Study : A study synthesized various triazolo[3,4-a]phthalazine derivatives and evaluated their anti-proliferative effects against human cancer cell lines such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast cancer). One of the most potent derivatives exhibited IC50 values of 7 µM against HCT-116 and 16.98 µM against MCF-7, comparable to sorafenib, a known VEGFR-2 inhibitor .
CompoundCell LineIC50 (µM)
6oHCT-1167
6oMCF-716.98
SorafenibHCT-1165.47
SorafenibMCF-77.26

2.2 Antimicrobial Activity

Research has also demonstrated that certain derivatives of this compound possess significant antimicrobial properties.

  • Findings : A study reported that some synthesized phthalazine derivatives showed inhibitory activity against Staphylococcus aureus, indicating their potential use as antibacterial agents .

2.3 Neurological Activity

Another area of interest is the interaction of this compound with voltage-gated calcium channels.

  • Research Outcome : Derivatives were identified as high-affinity ligands for the alpha 2 delta-1 subunit of these channels, with one compound demonstrating an IC50 value of 15 nM, suggesting potential applications in treating neurological disorders .

3. Metabolism and Pharmacokinetics

The metabolism of this compound has been studied in animal models. For instance:

  • Metabolic Pathways : After oral administration in rats, a lipophilic metabolite known as 7-methylthio Tri-P was identified as a significant product in urine samples. This indicates the liver's involvement in metabolic transformations .

4. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for drug development, particularly in oncology and antimicrobial therapies. The ability to modify its structure to enhance efficacy while minimizing toxicity represents a critical focus for future research.

Further studies are warranted to explore:

  • The detailed mechanisms behind its anticancer and antimicrobial activities.
  • The potential for developing new derivatives with improved pharmacological profiles.
  • Clinical trials to establish safety and efficacy in humans.

The ongoing exploration into this compound’s capabilities may yield significant advancements in therapeutic strategies against various diseases.

Propriétés

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (3 g) and pyrrolidine (30 ml) are heated at 100° C. for 8 h in autoclave. The amine excess is removed, the residue is washed with a small amount of water and crystallized from ethyl acetate, yielding 3-(4-methoxyphenyl)-6-[1-pyrrolidinyl)methyl]-1,2,4-triazolo[3,4-a]phthalazine (1.7 g). M.p. 184°-186° C.
Name
6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine
Reactant of Route 3
s-Triazolo[3,4-a]phthalazine
Reactant of Route 4
s-Triazolo[3,4-a]phthalazine
Reactant of Route 5
s-Triazolo[3,4-a]phthalazine
Reactant of Route 6
s-Triazolo[3,4-a]phthalazine
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4-Triazolo[3,4-a]phthalazine?

A1: The molecular formula of 1,2,4-Triazolo[3,4-a]phthalazine is C10H7N4 [], []. Its molecular weight is 183.19 g/mol.

Q2: What spectroscopic data is available for 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A2: Various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, have been employed to characterize 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives [], [], [], [], [], []. These techniques provide valuable information about the compound's structure, functional groups, and purity.

Q3: How is residual formaldehyde in vaccine formulations monitored using 1,2,4-Triazolo[3,4-a]phthalazine?

A3: A sensitive assay utilizes the reaction of formaldehyde with hydralazine hydrochloride under specific conditions to form fluorescent 1,2,4-Triazolo[3,4-a]phthalazine. [], [] This allows for the detection and quantification of residual formaldehyde in vaccine samples using techniques like HPLC. [], []

Q4: What are the common synthetic approaches to 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A4: Several synthetic routes have been explored, including:

  • Condensation of 1-hydrazinophthalazine with various carbonyl compounds: This approach allows for the introduction of substituents at different positions of the 1,2,4-Triazolo[3,4-a]phthalazine scaffold. [], [], []
  • Cyclodesulfurization reactions: These reactions utilize 1-hydrazinophthalazine, isothiocyanates, and dicyclohexylcarbodiimide (DCCD) to construct the triazolophthalazine ring system. []
  • Suzuki coupling: This palladium-catalyzed cross-coupling reaction has been employed to introduce aryl substituents at the 6-position of 3-methyl-[1,2,4]Triazolo[3,4-a]phthalazine. []

Q5: How do structural modifications affect the biological activity of 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A5: Structure-activity relationship (SAR) studies have demonstrated that:

  • Substituents at the 3- and 6-positions: Significantly influence the binding affinity and selectivity for different subtypes of the GABA-A receptor. [], [], []
  • Alkoxy substituents at the 6-position: Can enhance anticonvulsant activity. []
  • Aryl and heteroaryl substituents: At the 3-position can modulate GABA-A receptor subtype selectivity. []
  • Piperazine moieties: Introduction of substituted benzylpiperazine groups can lead to potent positive inotropic activity. []

Q6: What are the primary biological activities associated with 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A6: 1,2,4-Triazolo[3,4-a]phthalazine derivatives have shown a range of activities, including:

  • Benzodiazepine receptor ligands: Acting as agonists, antagonists, or inverse agonists with varying subtype selectivity. [], [], [], [], [], [], []
  • Anxiolytic activity: Some derivatives exhibit anxiolytic effects in animal models. [], []
  • Anticonvulsant activity: Certain derivatives possess anticonvulsant properties, potentially through modulation of GABAergic neurotransmission. []
  • Positive inotropic activity: Derivatives with substituted benzylpiperazine moieties can enhance cardiac contractility. []
  • Antileishmanial activity: Some derivatives demonstrate promising activity against Leishmania parasites. []

Q7: What is the potential therapeutic application of 1,2,4-Triazolo[3,4-a]phthalazine derivatives targeting the α5 subtype of GABA-A receptors?

A7: Selective α5 subtype inverse agonists have shown potential for enhancing cognitive function in preclinical models and are being explored for treating conditions like Alzheimer's disease. [], []

Q8: Are there any 1,2,4-Triazolo[3,4-a]phthalazine derivatives that have progressed to clinical trials?

A8: Yes, a selective GABA-A α5 receptor inverse agonist, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016), progressed to clinical trials for cognitive enhancement but was discontinued due to tolerability issues in elderly subjects. []

Q9: What are the known metabolic pathways of hydralazine, a precursor to 1,2,4-Triazolo[3,4-a]phthalazine?

A9: Hydralazine undergoes extensive metabolism, primarily in the liver. Major metabolic pathways include acetylation, oxidation, and hydrazone formation. [], [], [], [], [] One notable metabolite is 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. [], []

Q10: Can hydralazine react with endogenous compounds to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A10: Yes, hydralazine can react non-enzymatically with endogenous aldehydes like acetaldehyde and formaldehyde to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives. [], [] For instance, reaction with acetaldehyde yields 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. []

Q11: How stable are 1,2,4-Triazolo[3,4-a]phthalazine derivatives under various conditions?

A11: Stability can vary depending on the specific substituents and environmental factors. Some derivatives are prone to hydrolysis under acidic conditions. [], []

Q12: What are the key challenges and future directions in the development of 1,2,4-Triazolo[3,4-a]phthalazine-based therapeutics?

A12:

  • Optimizing subtype selectivity: Achieving greater selectivity for specific GABA-A receptor subtypes is crucial for minimizing off-target effects and improving the therapeutic index. []
  • Understanding the impact of metabolism: Investigating the metabolic pathways and potential for drug-drug interactions is essential for ensuring efficacy and safety. [], []
  • Improving pharmacokinetic properties: Strategies to enhance bioavailability, prolong half-life, and optimize drug delivery could improve the clinical utility of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.